molecular formula C10H14ClNO2 B020992 (S)-2-Amino-4-phenylbutanoic acid hydrochloride CAS No. 105382-09-0

(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Cat. No.: B020992
CAS No.: 105382-09-0
M. Wt: 215.67 g/mol
InChI Key: CHBMONIBOQCTCF-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often used in the synthesis of peptides and other complex organic molecules. This compound is particularly interesting due to its structural similarity to natural amino acids, making it a valuable tool in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-phenylalanine.

    Protection: The amino group of the precursor is protected using a suitable protecting group like a carbamate.

    Chain Extension: The protected amino acid undergoes chain extension through a series of reactions, including alkylation or acylation.

    Deprotection: The protecting group is removed to yield the free amino acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can also occur, particularly at the carboxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products:

    Oxidation: Products may include oxidized derivatives of the amino group.

    Reduction: Reduced forms of the carboxyl group, such as alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-phenylbutanoic acid hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may participate in pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    Phenylalanine: A natural amino acid with a similar structure.

    Tyrosine: Another amino acid with a phenyl group.

    Leucine: An amino acid with a similar aliphatic chain.

Uniqueness: (S)-2-Amino-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino and a phenyl group, making it a versatile compound in various applications.

Properties

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMONIBOQCTCF-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-4-phenylbutanoic acid hydrochloride
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(S)-2-Amino-4-phenylbutanoic acid hydrochloride

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